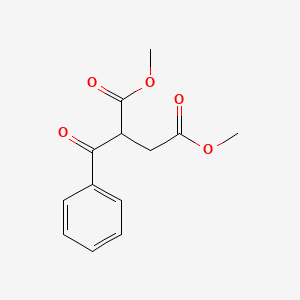![molecular formula C14H21NO B14408141 2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol CAS No. 83731-21-9](/img/structure/B14408141.png)
2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol typically involves the reaction of 2-(Dimethylamino)benzaldehyde with cyclohexanone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexanol moiety can influence the compound’s overall conformation and binding affinity. These interactions can modulate various biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)methylcyclohexanone
- 2-(Dimethylamino)phenylcyclohexanone
- 2-(Dimethylamino)phenylcyclohexanol
Uniqueness
2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials.
Properties
CAS No. |
83731-21-9 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[2-(dimethylamino)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3,5,7,9,12,14,16H,4,6,8,10H2,1-2H3 |
InChI Key |
KGLBGZFYIVMFEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
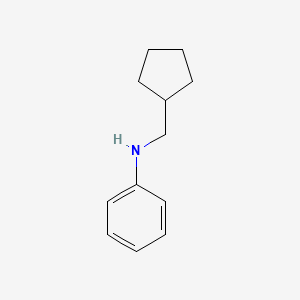
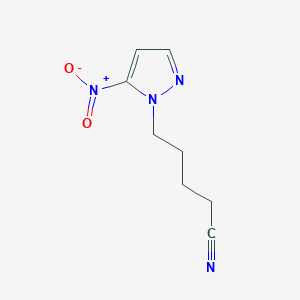
![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
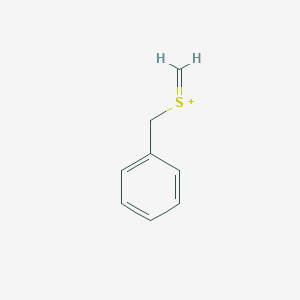
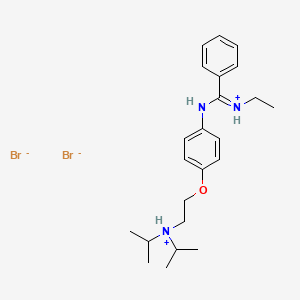
![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
carbamoyl}-L-proline](/img/structure/B14408095.png)


